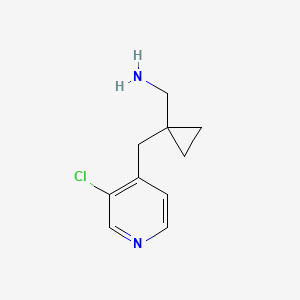

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

[1-[(3-chloropyridin-4-yl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C10H13ClN2/c11-9-6-13-4-1-8(9)5-10(7-12)2-3-10/h1,4,6H,2-3,5,7,12H2 |

InChI Key |

OCXXMOKDRMMXFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=NC=C2)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reactants | Cyclopropylmethanamine intermediate, 3-chloropyridin-4-carboxaldehyde | Formation of imine intermediate |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Reduction of imine to secondary amine |

| Solvent | DCM or DMF | Medium for reaction |

| Base | DIPEA (N,N-Diisopropylethylamine) | Neutralizes acid formed, promotes imine formation |

| Temperature | Room temperature | Mild conditions to preserve cyclopropyl ring |

| Time | Overnight stirring | Complete conversion |

| Workup | Aqueous NaHCO3 quench, extraction with DCM, filtration | Isolation of crude product |

| Purification | Preparative HPLC under basic conditions | High purity final compound |

This method yields the target compound with good efficiency and selectivity.

Alternative Synthetic Routes

- Some syntheses may start from a Boc-protected amine scaffold, where the amine is protected to prevent side reactions during coupling.

- Following amide coupling with 5-chloronicotinic acid derivatives and subsequent deprotection steps, the final amine is liberated.

- This approach is more common in medicinal chemistry optimization campaigns and allows for structural diversification.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to the cyclopropyl protons, the methylene bridge, and the chloropyridine aromatic protons.

- Mass Spectrometry (MS) confirms the molecular ion peak at m/z 197 [M+H]+ consistent with the molecular weight.

- Purity is assessed by LC-MS and preparative HPLC chromatograms.

Summary Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclopropylmethanamine intermediate | Cyclopropanation + amination | Protect cyclopropyl ring integrity |

| 2 | Reductive amination with 3-chloropyridin-4-carboxaldehyde | NaBH(OAc)3, DIPEA, DCM or DMF, rt, overnight | High selectivity, mild conditions |

| 3 | Workup and purification | Aqueous NaHCO3, extraction, prep HPLC | Achieves high purity compound |

| 4 | Optional Boc protection/deprotection | Boc2O, acid/base treatment | Used in medicinal chemistry analog synthesis |

Research Outcomes and Optimization Notes

- Optimization of reductive amination parameters (equivalents of reducing agent and base, solvent choice) significantly affects yield and purity.

- Mild reaction conditions are essential to avoid cyclopropyl ring opening.

- The use of sodium triacetoxyborohydride is preferred over other reducing agents due to its selectivity and compatibility with sensitive functional groups.

- Purification by preparative HPLC under basic conditions ensures removal of side products and unreacted starting materials.

- Analytical data consistently confirm the structure and purity, enabling further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce cyclopropylmethanamine derivatives .

Scientific Research Applications

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

Aromatic Substituent Variations

(1-(3-Chlorophenyl)cyclopropyl)methanamine ():

- Structure : Replaces the pyridine ring with a 3-chlorophenyl group.

- Applications : Used as an intermediate in synthesizing guanidine derivatives (29.55% yield for product) .

- Toxicity : Classified under GHS H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- LCMS Data : Product [M+H]+ = 266.0 .

{1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropyl}methanamine ():

- Structure : Features a 1,5-dimethylpyrazole substituent instead of chloropyridine.

- Properties : Pyrazole’s electron-rich nature may alter solubility and binding interactions compared to chloropyridine.

1-(4-Chlorophenyl)cyclopropanemethylamine ():

- Structure : Chlorine at the para position on a phenyl ring.

- Impact : Para-substitution may reduce steric hindrance compared to meta-substituted analogs.

Heterocyclic vs. Aromatic Cores

- [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (): Incorporates a pyrazole ring fused to the cyclopropane.

Physicochemical and Toxicity Profiles

Biological Activity

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine, a synthetic organic compound, is gaining attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₁H₁₄ClN₂, featuring a cyclopropyl group, a chloropyridine moiety, and a methanamine functional group. The presence of the chlorine atom on the pyridine ring enhances its lipophilicity, which may influence its pharmacokinetic properties and interaction with biological targets.

Synthesis

The synthesis of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine typically involves the following steps:

- Formation of Cyclopropylamine : Cyclopropylamine is synthesized from cyclopropyl derivatives.

- Pyridine Chlorination : The chlorination of pyridine derivatives to introduce the chlorine atom.

- Methylation : The introduction of the methyl group at the appropriate position on the chloropyridine.

- Purification : Techniques such as chromatography are employed to purify the final product.

Biological Activity

Research indicates that (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine exhibits significant pharmacological effects, particularly in:

- Antimicrobial Activity : Compounds with similar structures have shown activity against various bacterial strains.

- Neuroactive Properties : Its structural analogs have been linked to neuroactivity, suggesting potential applications in neurological disorders.

Interaction Studies

Interaction studies focus on binding affinity and selectivity towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the potential therapeutic applications of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine. The following table summarizes key compounds with similar features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloropyridine | Chlorine-substituted pyridine | Antimicrobial |

| Cyclopropylamine | Cyclopropane ring with amine | Neuroactive |

| 4-Aminopyridine | Amino group on pyridine | Potassium channel blocker |

This table illustrates how modifications in structure can lead to distinct biological activities, emphasizing the uniqueness of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine.

Case Studies

Several studies have explored the biological activity of compounds related to (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine:

- Antimicrobial Efficacy : A study demonstrated that derivatives of chloropyridine exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential for development as antimicrobial agents .

- Neuroactivity : Research on cyclopropyl derivatives has shown promising results in modulating neurotransmitter systems, suggesting applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine, and how can reaction yields be optimized?

- Methodology : A fragment-assisted synthesis approach is common for cyclopropane-containing amines. For example, cyclopropanation via [2+1] cycloaddition of diazo compounds with alkenes, followed by reductive amination of the intermediate aldehyde with ammonia or a protected amine source. Catalytic systems like Rh(II) or Cu(I) can improve regioselectivity . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of diazo reagent) and inert conditions to prevent side reactions. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: methanol/water) is typical .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR : and NMR to confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and pyridylmethyl substitution patterns.

- HPLC-MS : Reverse-phase HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) coupled with ESI-MS to verify molecular ion peaks (expected m/z ~195–200 for [M+H]) and purity ≥95% .

- Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., CHClN).

Q. What are the stability considerations for long-term storage?

- Methodology : Store in airtight containers under refrigeration (2–8°C) in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the cyclopropane ring or oxidation of the amine group. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the 3-chloropyridinyl substituent influence the compound’s electronic properties and binding interactions in biological systems?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of the chlorine atom and its impact on pyridine ring basicity.

- Biological Assays : Competitive binding studies (e.g., fluorescence polarization) against targets like kinase enzymes (ALK, JAK) to compare affinity with non-chlorinated analogs .

Q. What strategies can resolve contradictions in reported bioactivity data for cyclopropane-containing amines?

- Methodology :

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., ChEMBL, PubChem) to identify confounding factors (e.g., stereochemistry, salt forms).

- Orthogonal Assays : Validate conflicting results with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., IC in HEK293 cells) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS penetration?

- Methodology :

- LogP/D Analysis : Measure partition coefficients (shake-flask method) to balance lipophilicity (ideal LogP ~2–3) for blood-brain barrier permeability.

- Stereochemical Modifications : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test pharmacokinetics in rodent models .

Critical Notes

- Safety : While some SDS reports indicate "no known hazards" for similar compounds , others recommend full PPE (gloves, respirators) due to amine reactivity and potential respiratory irritation .

- Stereochemical Complexity : The cyclopropane ring introduces strain, which may lead to racemization during synthesis; chiral HPLC or SFC (supercritical fluid chromatography) is advised for enantiomeric resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.